

spectroscopic comparison of 1,2-dimethyl-3-nitrobenzene and its precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-DIMETHYL-3-NITROBENZENE

Cat. No.: B167072

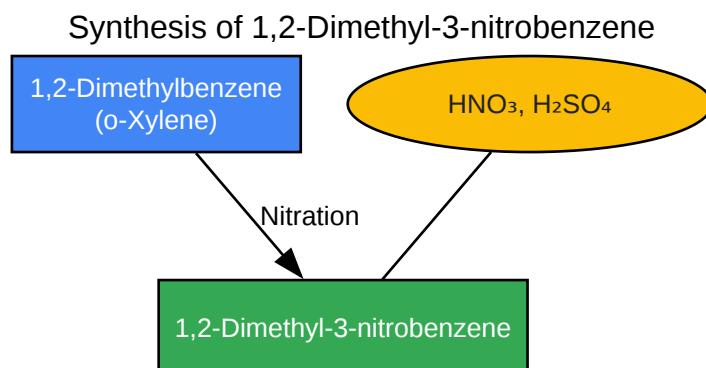
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A Spectroscopic Comparison of **1,2-Dimethyl-3-nitrobenzene** and its Precursor, o-Xylene

This guide provides a detailed spectroscopic comparison of **1,2-dimethyl-3-nitrobenzene** and its direct precursor, 1,2-dimethylbenzene (o-xylene). The synthesis of **1,2-dimethyl-3-nitrobenzene** is achieved through the electrophilic nitration of o-xylene. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data that differentiate these two compounds.

Synthesis Pathway

The synthesis of **1,2-dimethyl-3-nitrobenzene** from 1,2-dimethylbenzene (o-xylene) is a classic example of electrophilic aromatic substitution. The reaction typically involves the use of a nitrating mixture, composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.



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Caption: Synthesis of **1,2-dimethyl-3-nitrobenzene** from o-xylene.

Spectroscopic Data Comparison

The introduction of a nitro group onto the aromatic ring of o-xylene results in significant changes in the spectroscopic properties of the molecule. These changes are summarized in the tables below.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The most noticeable difference in the IR spectra of o-xylene and **1,2-dimethyl-3-nitrobenzene** is the appearance of strong absorption bands corresponding to the nitro group.

Compound	C-H (Aromatic)	C-H (Alkyl)	C=C (Aromatic)	N-O (Nitro)
1,2-Dimethylbenzene (o-Xylene)	~3080-3030 cm ⁻¹ ^[1]	~2975-2845 cm ⁻¹ ^[1]	~1600, 1500 cm ⁻¹ ^[1]	N/A
1,2-Dimethyl-3-nitrobenzene	~3100-3000 cm ⁻¹	~2950-2850 cm ⁻¹	~1600, 1480 cm ⁻¹	~1530 cm ⁻¹ (asymmetric), ~1350 cm ⁻¹ (symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR spectroscopy provide detailed information about the structure of the molecules. The chemical shifts of the aromatic protons and carbons are significantly affected by the electron-withdrawing nature of the nitro group.

^1H NMR Spectral Data (in CDCl_3)

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)
1,2-Dimethylbenzene (o-Xylene)	~7.1-7.2 (m, 4H)[2][3]	~2.3 (s, 6H)[2][3]
1,2-Dimethyl-3-nitrobenzene	~7.3-7.5 (m, 3H)	~2.4 (s, 3H), ~2.6 (s, 3H)

^{13}C NMR Spectral Data (in CDCl_3)

Compound	Aromatic Carbons (ppm)	Methyl Carbons (ppm)
1,2-Dimethylbenzene (o-Xylene)	~136.5, 130.2, 127.3, 126.0	~19.6
1,2-Dimethyl-3-nitrobenzene	~148.8 (C- NO_2), ~134.5, ~132.1, ~130.5, ~127.8, ~125.4	~15.2, ~20.1

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M^+) is a key indicator of the compound's molecular weight.

Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
1,2-Dimethylbenzene (o-Xylene)	C_8H_{10} [4]	106.17 g/mol [4]	106 (M^+), 91 ($\text{M}-15$, loss of CH_3)[5]
1,2-Dimethyl-3-nitrobenzene	$\text{C}_8\text{H}_9\text{NO}_2$ [6]	151.16 g/mol [6][7]	151 (M^+), 134 ($\text{M}-17$, loss of OH), 105 ($\text{M}-46$, loss of NO_2)[6][7]

Experimental Protocols

Synthesis of 1,2-Dimethyl-3-nitrobenzene

The nitration of o-xylene can be carried out using a mixture of concentrated nitric acid and sulfuric acid.[\[8\]](#)[\[9\]](#)

Materials:

- 1,2-Dimethylbenzene (o-xylene)
- Concentrated nitric acid (70%)
- Concentrated sulfuric acid (98%)
- Ice bath
- Separatory funnel
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- In a flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 volume ratio) to a stirred amount of o-xylene. The temperature should be maintained below 10°C.
- After the addition is complete, continue stirring for 1-2 hours at room temperature.
- Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.
- Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.

- Remove the drying agent by filtration and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The product can be further purified by distillation or chromatography.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

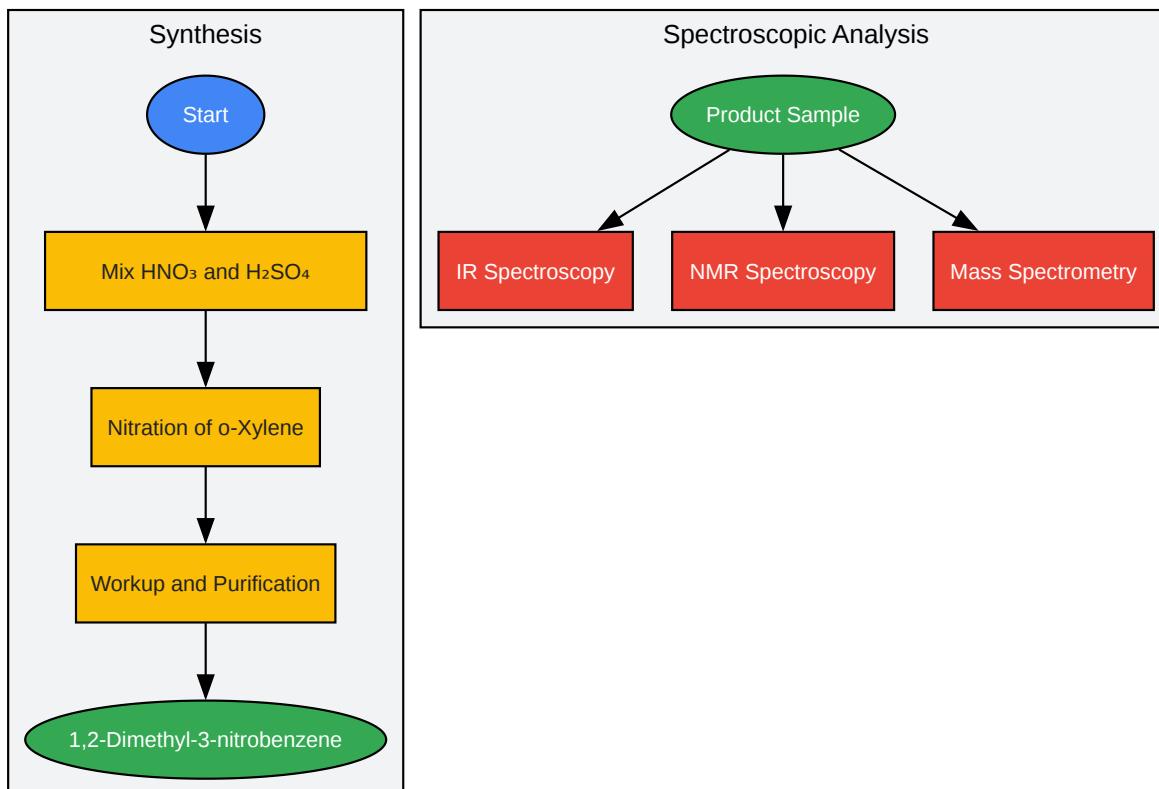
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire both ^1H and ^{13}C NMR spectra at room temperature.

Mass Spectrometry (MS):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
- Ionization Method: Electron ionization (EI) at 70 eV is commonly used.
- Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Experimental Workflow

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Caption: Workflow for synthesis and spectroscopic analysis.

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- To cite this document: BenchChem. [spectroscopic comparison of 1,2-dimethyl-3-nitrobenzene and its precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167072#spectroscopic-comparison-of-1-2-dimethyl-3-nitrobenzene-and-its-precursors>]

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